molecular formula C30H28N6O6S4 B1198371 Verticillin A CAS No. 32164-16-2

Verticillin A

Cat. No. B1198371
CAS RN: 32164-16-2
M. Wt: 696.8 g/mol
InChI Key: IMGTYEJTVRXGLW-UHFFFAOYSA-N
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Description

Verticillin A is an epipolythiodioxopiperazine (ETP) alkaloid derived from fungal sources. It was the first of 27 analogues reported from fungal cultures since 1970. These compounds exhibit potent, nanomolar-level cytotoxicity against various cancer cell lines .

2.

Synthesis Analysis

The biosynthetic gene cluster responsible for producing verticillins has been identified through genome sequencing. This discovery allowed researchers to propose a putative pathway for their synthesis .

3.

Molecular Structure Analysis

Verticillin A possesses a complex molecular structure, characterized by its epipolythiodioxopiperazine ring system . The detailed structural features include multiple sulfur atoms and a fused piperazine ring .

4.

Chemical Reactions Analysis

Studies have explored the chemical reactivity of verticillins, including their interactions with other molecules and potential transformations. Further investigations are needed to elucidate specific reaction pathways and intermediates .

5.

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

  • Verticillin A has shown effectiveness in suppressing tumor progression in gastric and cervical cancer cells by targeting the c-Met/FAK/Src signaling pathways (Lu et al., 2019).
  • Semisynthetic derivatives of Verticillin A have been explored for their potent activity against cancer cells, with modifications made to enhance their potency and pharmacokinetic properties (Amrine et al., 2021).
  • It inhibits colon cancer cell migration and invasion by targeting c-Met and inhibiting signaling pathways, showing promise as an anti-metastatic drug (Liu et al., 2020).
  • Verticillin A overcomes apoptosis resistance in human colon carcinoma, potentially by DNA methylation-dependent upregulation of BNIP3, suggesting its use as an adjuvant in cancer therapy (Liu et al., 2011).
  • The production and properties of Verticillin A were initially associated with Verticillium sp., but later studies suggest that it might actually be produced by other fungi (Schenke et al., 2011).
  • Pharmacokinetic studies of Verticillin A in mice suggest that it achieves active concentrations in vivo and shows potential for further efficacy assessment in mouse models (Wang et al., 2017).
  • Verticillin A has also been identified as a selective histone methyltransferase inhibitor, influencing the regulation of apoptosis and cell cycle regulatory genes in human colon carcinoma cells (Paschall & Liu, 2015).

Mechanism of Action

Verticillin A’s mode of action has been extensively studied. Recent research indicates that these compounds may act as selective inhibitors of histone methyltransferases (HMTases) . By altering the epigenome, verticillins modify targets crucial for apoptosis, immune cell recognition, and reactive oxygen species generation .

6.

properties

IUPAC Name

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGTYEJTVRXGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verticillin A

CAS RN

32164-16-2
Record name Verticillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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